molecular formula C24H24N2O6S B300416 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid

Cat. No. B300416
M. Wt: 468.5 g/mol
InChI Key: ZNRCZNDKXUBPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This drug has been extensively studied for its potential use in various pain conditions, including neuropathic pain, osteoarthritis, and cancer-related pain.

Mechanism of Action

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid works by blocking the activity of the angiotensin II type 2 receptor (AT2R). AT2R is known to be involved in the development and maintenance of chronic pain. By blocking AT2R, 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid reduces the sensitivity of pain receptors and reduces the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to reduce the expression of pain-related genes, such as Nav1.7 and Nav1.8. In addition, 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been shown to reduce the excitability of sensory neurons and reduce the sensitivity of pain receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid is its specificity for the AT2R receptor. This specificity makes it a promising drug for the treatment of chronic pain. However, one of the limitations of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid. One area of research is the development of more effective formulations of the drug, which would improve its solubility and bioavailability. Another area of research is the study of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid in combination with other drugs, which may enhance its effectiveness in treating chronic pain. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid in other pain conditions.

Synthesis Methods

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid is synthesized by a multistep process. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. The second step involves the reaction of N-acetyl-2-aminobenzoic acid with 4-methylphenylsulfonyl chloride to form N-acetyl-2-[(4-methylphenyl)sulfonyl]aminobenzoic acid. The third step involves the reaction of N-acetyl-2-[(4-methylphenyl)sulfonyl]aminobenzoic acid with ethoxyacetic anhydride to form 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid.

Scientific Research Applications

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been extensively studied for its potential use in various pain conditions. In preclinical studies, 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been shown to be effective in reducing neuropathic pain and cancer-related pain. In clinical trials, 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been shown to be safe and effective in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

properties

Product Name

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

2-[[2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoic acid

InChI

InChI=1S/C24H24N2O6S/c1-3-32-22-11-7-6-10-21(22)26(33(30,31)18-14-12-17(2)13-15-18)16-23(27)25-20-9-5-4-8-19(20)24(28)29/h4-15H,3,16H2,1-2H3,(H,25,27)(H,28,29)

InChI Key

ZNRCZNDKXUBPID-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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